![molecular formula C6H10O2 B3048886 1,5-Dioxaspiro[2.5]octane CAS No. 185-75-1](/img/structure/B3048886.png)
1,5-Dioxaspiro[2.5]octane
Übersicht
Beschreibung
1,5-Dioxaspiro[2.5]octane is a heterocyclic organic compound characterized by a spirocyclic structure, where two rings share a single common atom. This compound is notable for its unique structural features, which include a five-membered dioxolane ring fused to a six-membered tetrahydropyran ring. The molecular formula of this compound is C6H10O2, and it has a molecular weight of 114.14 g/mol .
Wissenschaftliche Forschungsanwendungen
1,5-Dioxaspiro[2.5]octane has several applications in scientific research:
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 1,5-Dioxaspiro[2.5]octane were not found in the search results, the field of oxaspirocyclic compounds is an active area of research due to their various biological activities . Future research may focus on exploring the potential applications of these compounds in medicine, catalysis, and optical materials .
Relevant Papers Several papers were found related to the synthesis, structure, and properties of this compound and similar compounds . These papers provide valuable insights into the characteristics and potential applications of these types of compounds. Further analysis of these papers could provide more detailed information.
Wirkmechanismus
Target of Action
The primary targets of 1,5-Dioxaspiro[2.5]octane are nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction. They play a crucial role in many biochemical reactions.
Mode of Action
This compound interacts with its targets (nucleophiles) through a process known as ring fission . This compound reacts with various nucleophiles, including methanol, phenols, thiols, thiocyanic and 2,4-dichlorophenoxyacetic acids, sodium sulfite, and thiourea . The reaction occurs with the fission of the oxirane ring, a three-membered cyclic ether .
Biochemical Pathways
The exact biochemical pathways affected by 1,5-Dioxaspiro[2The compound’s interaction with nucleophiles and the subsequent fission of the oxirane ring suggest that it may influence various biochemical reactions involving these species .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the fission of the oxirane ring . This process can lead to the formation of various functional derivatives, which may have potential biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reaction with nucleophiles occurs under specific conditions, such as temperature and the presence of certain substances . .
Vorbereitungsmethoden
The synthesis of 1,5-Dioxaspiro[2.5]octane typically involves the reaction of diols with cyclic ketones to form the spirocyclic structure. One common method is the ring-opening esterification of 1,6-dioxaspiro[2.5]octane . This process involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles of spirocyclic compound synthesis, often involving dialkylation of an activated carbon center .
Analyse Chemischer Reaktionen
1,5-Dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include concentrated sulfuric acid, sodium hydroxide, and dimethyl sulfoxide . Major products formed from these reactions include hydroxy-tetrahydropyrans and sulfides .
Vergleich Mit ähnlichen Verbindungen
1,5-Dioxaspiro[2.5]octane can be compared to other spirocyclic compounds such as:
Spiropentane: A fully carbocyclic spiro compound with a smaller ring size.
Spirohexane: Another carbocyclic spiro compound with a six-membered ring.
Spiro[4.5]decane: A larger spirocyclic compound with a more complex structure.
Eigenschaften
IUPAC Name |
1,7-dioxaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(5-8-6)4-7-3-1/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMCYZCLGKOSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC1)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939918 | |
| Record name | 1,5-Dioxaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-75-1 | |
| Record name | 1,5-Dioxaspiro(2.5)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dioxaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIOXASPIRO(2.5)OCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY3J7934X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate](/img/structure/B3048803.png)
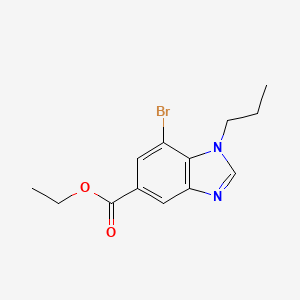

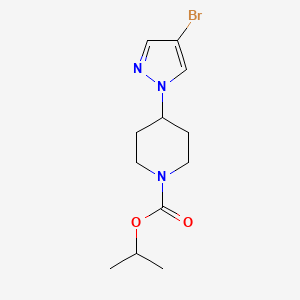
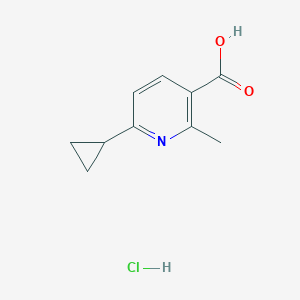
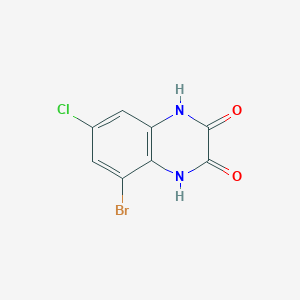

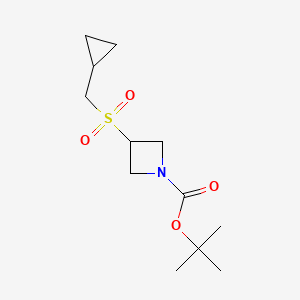
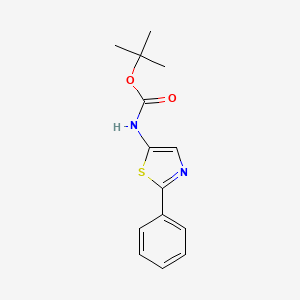

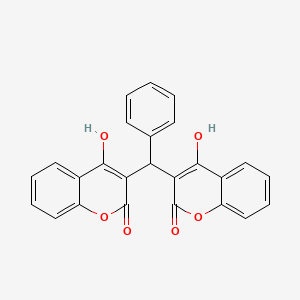

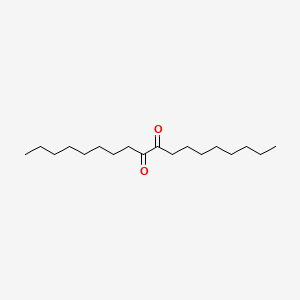
![2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid](/img/structure/B3048824.png)
